BMVC
Overview
Description
3,6-bis(1-Methyl-4-vinylpyridinium)carbazole diiodide (BMVC) is a fluorescent small molecule known for its ability to detect G-quadruplex structures in vivo. G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acids, and this compound has shown high specificity in binding to these structures, particularly in the MYC promoter G-quadruplex .
Preparation Methods
BMVC is synthesized from 3,6-dibromocarbazole. The synthetic route involves the reaction of 3,6-dibromocarbazole with 1-methyl-4-vinylpyridinium iodide under specific conditions to form the desired product . Industrial production methods for this compound are not widely documented, but the preparation typically involves standard organic synthesis techniques.
Chemical Reactions Analysis
BMVC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
BMVC has a wide range of scientific research applications:
Chemistry: this compound is used as a fluorescent probe to detect G-quadruplex structures in nucleic acids.
Biology: It is employed in studies involving the MYC promoter G-quadruplex, which acts as a transcription silencer.
Mechanism of Action
BMVC exerts its effects by binding to G-quadruplex structures in nucleic acids. The binding involves the formation of a complex with the G-quadruplex, where this compound adjusts its conformation to match the G-tetrad for optimal stacking interaction. This binding stabilizes the G-quadruplex structure and can lead to the repression of gene expression, such as the MYC oncogene . This compound-12C-P, a derivative of this compound, has been found to accumulate in mitochondria, leading to mitochondrial dysfunction and increased reactive oxygen species, resulting in cell death .
Comparison with Similar Compounds
BMVC is unique in its high specificity and affinity for G-quadruplex structures. Similar compounds include:
Pyridostatin: Another G-quadruplex binding ligand with high specificity.
BRACO-19: A G-quadruplex stabilizer used in cancer research.
TMPyP4: A porphyrin derivative that binds to G-quadruplexes. This compound stands out due to its fluorescent properties, making it a valuable tool for detecting G-quadruplex structures in vivo
Biological Activity
BMVC (3,6-Bis(1-methyl-4-vinylpyridinium) is a compound that has garnered attention for its dual role as a fluorescent probe and an anti-cancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.
This compound exhibits significant biological activity primarily through its interaction with G-quadruplex (G4) DNA structures. These structures are often located in the promoter regions of oncogenes, such as MYC, and play a crucial role in regulating gene expression. The binding of this compound to G4 DNA inhibits the transcription of these oncogenes, thereby reducing tumor growth in various cancer models .
Key Mechanisms:
- Selective Binding: this compound selectively binds to G-quadruplex DNA over double-stranded DNA, enhancing its utility as a molecular probe in biological systems.
- Fluorescence Properties: The compound's fluorescent characteristics enable real-time imaging of G4 structures in live cells, facilitating cancer research .
- Telomerase Inhibition: this compound has been shown to suppress telomerase activity, leading to the induction of cellular senescence in cancer cells, which is vital for tumor suppression .
Applications in Cancer Research
This compound's ability to target G-quadruplexes makes it particularly valuable in oncology. Its applications include:
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Cancer Diagnostics:
- The o-BMVC test has been explored for diagnosing thyroid nodules with high accuracy rates. In a pilot study, it demonstrated a diagnostic accuracy of 94.1% and a sensitivity of 73.9% .
- The test was able to discriminate between benign and malignant cases effectively, suggesting its potential for clinical decision-making .
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Therapeutic Use:
- This compound has shown promise as an anti-cancer agent by inhibiting the expression of oncogenes and inducing cell death in cancerous tissues .
- Studies indicate that this compound accumulates preferentially in tumor tissues compared to normal tissues, making it an attractive candidate for targeted cancer therapy .
Case Studies
Several studies have illustrated the efficacy of this compound in various contexts:
Research Findings
Recent research has focused on elucidating the structural interactions between this compound and G-quadruplexes:
- Binding Affinity: NMR studies revealed that this compound binds to the MYC G4 with high specificity and affinity, forming distinct complexes that inhibit transcriptional activity .
- Fluorescence Dynamics: The fluorescence intensity of this compound increases significantly upon binding to DNA, which can be utilized for imaging applications in live-cell studies .
Properties
IUPAC Name |
3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOQWAUFKGFWLH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)C=C2.[I-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25I2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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